molecular formula C8H5Cl2N3 B13697721 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Cat. No.: B13697721
M. Wt: 214.05 g/mol
InChI Key: FMRFVRJBSXPUOU-UHFFFAOYSA-N
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Description

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a heterocyclic compound with the molecular formula C8H5Cl2N3. It is characterized by a pyrido[3,4-d]pyridazine core structure, which is a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material. This compound undergoes several steps, including nucleophilic aromatic substitution (SNAr) reactions, to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for efficiency and scalability. The process involves the preparation of key intermediates, such as 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one, followed by further reactions to obtain this compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazines, pyridazinones, and other heterocyclic compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its dichloro and methyl groups make it a versatile intermediate for further functionalization and derivatization .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

1,7-dichloro-4-methylpyrido[3,4-d]pyridazine

InChI

InChI=1S/C8H5Cl2N3/c1-4-6-3-11-7(9)2-5(6)8(10)13-12-4/h2-3H,1H3

InChI Key

FMRFVRJBSXPUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC(=NC=C12)Cl)Cl

Origin of Product

United States

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